molecular formula C15H11NO4 B14483347 5-Nitro-2-(2-phenylethenyl)benzoic acid CAS No. 65199-90-8

5-Nitro-2-(2-phenylethenyl)benzoic acid

Katalognummer: B14483347
CAS-Nummer: 65199-90-8
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: SXKMNMYVCZYMBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-(2-phenylethenyl)benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylethenyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(2-phenylethenyl)benzoic acid typically involves the nitration of a precursor compound followed by further chemical modifications. One common method involves the nitration of benzoic acid derivatives using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2-(2-phenylethenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

5-Nitro-2-(2-phenylethenyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(2-phenylethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenylethenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-2-(2-phenylethenyl)benzoic acid is unique due to the presence of both the nitro and phenylethenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65199-90-8

Molekularformel

C15H11NO4

Molekulargewicht

269.25 g/mol

IUPAC-Name

5-nitro-2-(2-phenylethenyl)benzoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)14-10-13(16(19)20)9-8-12(14)7-6-11-4-2-1-3-5-11/h1-10H,(H,17,18)

InChI-Schlüssel

SXKMNMYVCZYMBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.